molecular formula C15H16N4O3 B2369807 methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate CAS No. 2176270-64-5

methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2369807
CAS No.: 2176270-64-5
M. Wt: 300.318
InChI Key: FPXAYBLOEFBTKX-UHFFFAOYSA-N
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Description

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and its crystal structure determined by single crystal X-ray diffraction analysis. The crystallography revealed the molecular structure, showing significant conjugations within the triazene moieties and the hexahydropyrimidine rings adopting a chair conformation, indicating the structural complexity of such compounds (Moser, Bertolasi, & Vaughan, 2005).

Organic Synthesis

In organic synthesis, compounds related to methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate serve as intermediates in the creation of novel molecules. For example, the synthesis of 2-carboxy-4-methylazetidine presents a novel isomeric analog of dl-proline, demonstrating the versatility of these compounds in synthesizing structurally complex and functionally diverse molecules (Soriano, Podraza, & Cromwell, 1980).

Antimicrobial and Anticancer Activities

Compounds structurally related to this compound have been explored for their potential antimicrobial and anticancer activities. The synthesis and evaluation of indolyl azetidinones, for instance, have shown promising results as inhibitors of cancer cell growth, highlighting the therapeutic potential of these molecules (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Environmental Applications

The removal and occurrence of benzotriazoles, a class of compounds related to the one , have been studied in wastewater treatment plants. These studies reveal the challenges of eliminating such polar and poorly degradable trace pollutants from the water cycle, underscoring the environmental relevance of these compounds (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including cell shape maintenance, cell division, and intracellular transport .

Mode of Action

This suggests that methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate might interact with tubulin in a similar manner. Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s potential inhibition of tubulin polymerization would affect the microtubule dynamics within cells. Microtubules play a crucial role in the mitotic spindle, which is necessary for chromosome segregation during cell division. Disruption of this process can lead to cell cycle arrest, specifically at the G2/M phase, and eventually apoptosis .

Result of Action

The potential result of the compound’s action, based on the effects of similar compounds, is the induction of apoptosis in cells . This is due to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death .

Biochemical Analysis

Biochemical Properties

It has been shown to interact with various enzymes and proteins, leading to changes in cellular function

Cellular Effects

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate has been shown to have significant effects on various types of cells. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Studies on threshold effects and potential toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

It is believed to interact with various transporters and binding proteins .

Subcellular Localization

It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXAYBLOEFBTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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